molecular formula C22H24N2O4S2 B2744112 N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide CAS No. 955820-89-0

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide

Cat. No. B2744112
CAS RN: 955820-89-0
M. Wt: 444.56
InChI Key: HZCWHZRLUHENSK-UHFFFAOYSA-N
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Description

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide, also known as DT-010, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and inflammation, including matrix metalloproteinases and cyclooxygenases. N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide also activates the AMP-activated protein kinase pathway, which regulates cellular energy metabolism and has been shown to have anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting angiogenesis, and modulating the immune response. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide has several advantages for use in lab experiments, including its high potency and selectivity for its target enzymes. However, its low solubility in water and potential toxicity at high doses may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide, including exploring its potential therapeutic applications in other diseases, optimizing its pharmacokinetic properties, and developing more potent derivatives. Additionally, further studies are needed to elucidate its mechanisms of action and potential side effects.
In conclusion, N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide is a promising compound with potential therapeutic applications in various diseases. Its multi-targeted mechanism of action and favorable pharmacokinetic profile make it an attractive candidate for further research and development.

Synthesis Methods

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide can be synthesized using a multi-step process involving the reaction of 2-mercaptobenzothiazole with 3,5-dimethoxybenzyl chloride, followed by the reaction of the resulting product with p-tolyl chloroacetate. The final step involves the reaction of the intermediate product with ammonia to form N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide.

Scientific Research Applications

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorders, N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is also a key target for N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-15-4-6-18(7-5-15)28-11-21(25)24-22-23-17(14-30-22)13-29-12-16-8-19(26-2)10-20(9-16)27-3/h4-10,14H,11-13H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCWHZRLUHENSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)CSCC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide

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